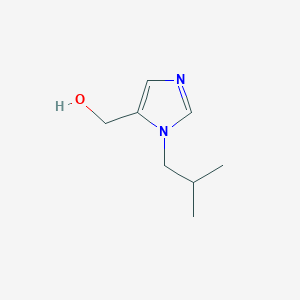

(1-异丁基-1H-咪唑-5-基)甲醇

描述

The compound (1-Isobutyl-1H-imidazol-5-yl)methanol is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that can provide insight into the chemical behavior and properties of similar imidazole derivatives. For instance, the synthesis of imidazole derivatives is highlighted in the context of 2H-imidazo[1,5-b]isoquinoline-1,5-diones, which are synthesized via reductive desulfurization . Additionally, the reactivity of isobutyl alcohol, which shares a part of the name with the compound , is studied in terms of ion formation and the behavior of its molecular ions . Lastly, a compound with imidazole and methanol components, similar to the one , is described, providing some structural insights .

Synthesis Analysis

The synthesis of imidazole derivatives can be complex and often requires specific conditions for successful reactions. The paper discussing the synthesis of 2H-imidazo[1,5-b]isoquinoline-1,5-diones mentions the use of nickel boride in dry methanol at ambient temperature to achieve reductive desulfurization . This suggests that similar conditions might be applicable for synthesizing (1-Isobutyl-1H-imidazol-5-yl)methanol, although the exact method would need to be tailored to the specific functional groups and structure of the target compound.

Molecular Structure Analysis

The structure of imidazole derivatives is crucial in determining their reactivity and physical properties. The paper on 5,5′-Bis[(1H-imidazol-1-yl)methyl]-2,2′-bipyridine methanol disolvate provides information on the dihedral angle between the pyridine and imidazole rings in a related compound, which is 72.32° . This structural information, along with the presence of methanol as a solvent molecule, could be relevant when considering the molecular geometry and potential intermolecular interactions of (1-Isobutyl-1H-imidazol-5-yl)methanol.

Chemical Reactions Analysis

The reactivity of isobutyl alcohol's molecular ions is studied, showing the formation of [CH5O]+ ions and the interchange processes between hydrogen atoms . This information is pertinent as it provides a glimpse into the potential reactivity of the alcohol group in (1-Isobutyl-1H-imidazol-5-yl)methanol. The compound may undergo similar ionization and hydrogen shift reactions, which could be important in understanding its behavior in various chemical environments.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of (1-Isobutyl-1H-imidazol-5-yl)methanol, they do provide insights into related compounds. For example, the use of methanol as a solvent and reagent in the synthesis of imidazole derivatives suggests its importance in influencing solubility and reaction outcomes . The structural analysis of related compounds also hints at the types of intermolecular forces that might be present in (1-Isobutyl-1H-imidazol-5-yl)methanol, such as hydrogen bonding, which could affect its boiling point, melting point, and overall stability .

科学研究应用

合成和表征

- 化学合成:与(1-异丁基-1H-咪唑-5-基)甲醇密切相关的化学物质(4-(孔雀石-1-基)-1-(异丙基)-1H-咪唑-2-基)甲醇,通过多步过程合成,突显其作为生物模拟螯合配体前体的潜力(Gaynor, McIntyre, & Creutz, 2023)。

化学性质和应用

- 转化为羰基化合物:结构类似于(1-异丁基-1H-咪唑-5-基)甲醇的(1-甲基-1H-咪唑-2-基)甲醇衍生物可以转化为羰基化合物,表明它们在化学合成中作为羰基基团或合成子的掩蔽形式的用途(Ohta, Hayakawa, Nishimura, & Okamoto, 1987)。

- 多组分化学合成:在一项研究中,包括结构类似于(1-异丁基-1H-咪唑-5-基)甲醇的1H-(咪唑-5-基)-N-取代甲胺被用于一锅法反应中合成咪唑吡嗪,展示了它在促进复杂化学反应中的实用性(Galli et al., 2019)。

潜在药用应用

- COX-2抑制剂合成:(1-异丁基-1H-咪唑-5-基)甲醇的衍生物,即(1-苄基-2-(甲磺酰基)-1H-咪唑-5-基)甲醇,被合成并发现是一种选择性COX-2抑制剂,表明其在制药应用中的潜力(Tabatabai, Rezaee, & Kiani, 2012)。

安全和危害

“(1-Isobutyl-1H-imidazol-5-yl)methanol” is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

[3-(2-methylpropyl)imidazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-7(2)4-10-6-9-3-8(10)5-11/h3,6-7,11H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLQRYOQMUYPSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=NC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470583 | |

| Record name | (1-Isobutyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Isobutyl-1H-imidazol-5-yl)methanol | |

CAS RN |

226930-88-7 | |

| Record name | (1-Isobutyl-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 226930-88-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Bis(4-methoxyphenyl)amino]benzaldehyde](/img/structure/B1279523.png)

![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)

![8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine](/img/structure/B1279553.png)